Glicetanile

Description

Structure

3D Structure

Properties

IUPAC Name |

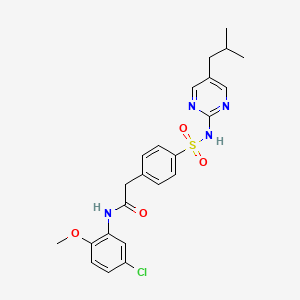

N-(5-chloro-2-methoxyphenyl)-2-[4-[[5-(2-methylpropyl)pyrimidin-2-yl]sulfamoyl]phenyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25ClN4O4S/c1-15(2)10-17-13-25-23(26-14-17)28-33(30,31)19-7-4-16(5-8-19)11-22(29)27-20-12-18(24)6-9-21(20)32-3/h4-9,12-15H,10-11H2,1-3H3,(H,27,29)(H,25,26,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXOXCADHKCVBOZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)CC(=O)NC3=C(C=CC(=C3)Cl)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25ClN4O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50179215 |

Source

|

| Record name | Glicetanile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50179215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

489.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24455-58-1 |

Source

|

| Record name | Glicetanile [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024455581 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glicetanile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50179215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GLICETANILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S39J3B52KS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Gliclazide's Mechanism of Action in Pancreatic Beta-Cells: A Technical Guide

Note: The initial query for "glicetanile" did not yield specific results. It is presumed that this may be a typographical error, and this guide will focus on gliclazide , a widely studied second-generation sulfonylurea, to provide a comprehensive overview of its mechanism of action in pancreatic beta-cells.

This technical guide offers an in-depth exploration of the molecular and cellular mechanisms by which gliclazide stimulates insulin secretion from pancreatic beta-cells. It is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of this cornerstone of type 2 diabetes therapy.

Core Mechanism: Inhibition of K-ATP Channels

The primary mechanism of action of gliclazide, like other sulfonylureas, is the inhibition of ATP-sensitive potassium (K-ATP) channels in the plasma membrane of pancreatic beta-cells.[1][2] These channels play a crucial role in linking cellular metabolism to electrical activity.[3] The K-ATP channel is a complex of two subunits: the pore-forming inwardly rectifying potassium channel subunit (Kir6.2) and the regulatory sulfonylurea receptor 1 (SUR1) subunit.[4][5] Gliclazide exerts its effect by binding to the SUR1 subunit.

This binding event initiates a cascade of events:

-

Closure of K-ATP Channels: Gliclazide binding to SUR1 leads to the closure of the associated Kir6.2 potassium channel.

-

Membrane Depolarization: The closure of K-ATP channels reduces the outward flow of potassium ions, causing the beta-cell membrane to depolarize.

-

Opening of Voltage-Gated Calcium Channels: The change in membrane potential activates voltage-dependent calcium channels (VDCCs).

-

Calcium Influx: The opening of VDCCs allows for a rapid influx of extracellular calcium ions into the beta-cell.

-

Insulin Granule Exocytosis: The resulting increase in intracellular calcium concentration is the primary trigger for the fusion of insulin-containing granules with the cell membrane and the subsequent exocytosis of insulin into the bloodstream.

Quantitative Data on Gliclazide's Action

The following tables summarize key quantitative data regarding the effects of gliclazide on pancreatic beta-cells.

Table 1: Gliclazide's Potency on K-ATP Channels

| Parameter | Value | Cell Type | Reference |

| IC50 for K-ATP current blockage | 184 ± 30 nmol/l | Mouse pancreatic beta-cells | |

| IC50 in cardiac muscle | 19.5 ± 5.4 µmol/l | Rat cardiac myocytes | |

| IC50 in smooth muscle | 37.9 ± 1.0 µmol/l | Rat arterial smooth muscle cells |

Table 2: Effects of Gliclazide on Insulin Secretion in Type 2 Diabetes Patients

| Parameter | Placebo | Gliclazide (160 mg) | p-value | Reference |

| First Phase Insulin Release (AUC 0-10 min) | No significant difference | No significant difference | NS | |

| Second Phase Insulin Release (AUC 30-240 min) | 63 ± 50 nmol/L x 210 min | 128 ± 62 nmol/L x 210 min | p = 0.002 |

Experimental Protocols

Electrophysiology: Whole-Cell Patch-Clamp Recordings

This technique is employed to measure the activity of K-ATP channels in isolated pancreatic beta-cells.

-

Cell Preparation: Pancreatic islets are isolated from animal models (e.g., mice) by collagenase digestion. The islets are then dispersed into single beta-cells and cultured for a short period.

-

Recording: A glass micropipette with a very fine tip is used to form a high-resistance seal with the plasma membrane of a single beta-cell. The membrane patch under the pipette tip is then ruptured to gain electrical access to the entire cell ("whole-cell" configuration).

-

Data Acquisition: The membrane potential is clamped at a specific voltage, and the resulting ionic currents across the membrane are recorded. The K-ATP channel current is isolated by applying specific blockers for other channels and by using an intracellular solution with a low ATP concentration to maximize K-ATP channel opening.

-

Drug Application: Gliclazide is applied to the cell at varying concentrations to determine its inhibitory effect on the K-ATP channel current, allowing for the calculation of the IC50 value.

Insulin Secretion Assays: Hyperglycemic Clamp

The hyperglycemic clamp technique is a gold-standard method to assess insulin secretion in vivo in response to a standardized glucose stimulus.

-

Subject Preparation: The study is typically conducted in human subjects (either healthy volunteers or patients with type 2 diabetes) after an overnight fast.

-

Procedure: Two intravenous catheters are inserted, one for blood sampling and the other for glucose infusion. A primed-continuous infusion of glucose is administered to rapidly raise and then maintain the blood glucose concentration at a specific hyperglycemic level (e.g., 8 mmol/L).

-

Drug Administration: Gliclazide or a placebo is administered orally before the start of the hyperglycemic clamp in a randomized, double-blind, cross-over design.

-

Blood Sampling: Blood samples are collected at frequent intervals to measure plasma insulin, C-peptide, and glucose concentrations.

-

Data Analysis: The insulin and C-peptide responses are quantified by calculating the area under the curve (AUC) during the first phase (0-10 minutes) and the second phase (e.g., 30-240 minutes) of insulin secretion.

Signaling Pathways and Workflows

Signaling Pathway of Gliclazide-Induced Insulin Secretion

Caption: Gliclazide's signaling cascade in pancreatic beta-cells.

Experimental Workflow for Whole-Cell Patch-Clamp

Caption: Workflow for whole-cell patch-clamp experiments.

Experimental Workflow for Hyperglycemic Clamp

Caption: Workflow for hyperglycemic clamp studies.

Conclusion

Gliclazide's therapeutic effect in type 2 diabetes is primarily mediated by its specific interaction with the SUR1 subunit of the K-ATP channel in pancreatic beta-cells. This leads to membrane depolarization, calcium influx, and ultimately, the potentiation of glucose-stimulated insulin secretion, particularly enhancing the second phase of insulin release. The high affinity of gliclazide for the pancreatic beta-cell K-ATP channel isoform contributes to its favorable clinical profile. A thorough understanding of these mechanisms is crucial for the continued development of novel and improved therapies for type 2 diabetes.

References

- 1. Sulfonylurea receptors, ion channels, and fruit flies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Gliclazide produces high-affinity block of KATP channels in mouse isolated pancreatic beta cells but not rat heart or arterial smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. KATP channel therapeutics at the bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sulfonylurea receptor - Wikipedia [en.wikipedia.org]

- 5. Glibenclamide binding to sulphonylurea receptor subtypes: dependence on adenine nucleotides - PMC [pmc.ncbi.nlm.nih.gov]

Glicetanile's Molecular Target: An In-depth Guide to the ATP-Sensitive Potassium (KATP) Channel

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Molecular Target: ATP-Sensitive Potassium (KATP) Channel

The primary molecular target of Glicetanile and other sulfonylurea drugs is the ATP-sensitive potassium (KATP) channel.[2][3] These channels are crucial for coupling cellular metabolism to electrical activity in various tissues, including pancreatic β-cells, cardiac and skeletal muscle, and neurons.[1]

Structure of the KATP Channel

The KATP channel is a hetero-octameric protein complex composed of two distinct subunits:

-

Kir6.x Subunit: This is the inwardly rectifying potassium channel subunit that forms the pore of the channel. Two isoforms, Kir6.1 and Kir6.2, are known, with Kir6.2 being the predominant isoform in pancreatic β-cells.

-

Sulfonylurea Receptor (SUR) Subunit: This is a regulatory subunit belonging to the ATP-binding cassette (ABC) transporter superfamily. It confers sensitivity to sulfonylureas and nucleotides. Different SUR isoforms (SUR1, SUR2A, and SUR2B) are expressed in different tissues, leading to tissue-specific pharmacology of KATP channel modulators. The pancreatic β-cell KATP channel is composed of Kir6.2 and SUR1 subunits.

Recent advances in cryo-electron microscopy (cryo-EM) have provided high-resolution structures of the KATP channel, revealing the intricate arrangement of these subunits and the binding sites for ligands like ATP and sulfonylureas.

Mechanism of Action of this compound and Sulfonylureas

This compound, like other sulfonylureas, stimulates insulin secretion from pancreatic β-cells by inhibiting the KATP channels. This process involves a series of events that can be summarized in the following signaling pathway:

Caption: Signaling pathway of this compound-induced insulin secretion.

In the resting state, KATP channels in pancreatic β-cells are open, allowing potassium ions to flow out of the cell and maintaining a hyperpolarized membrane potential. When blood glucose levels rise, glucose is transported into the β-cell and metabolized, leading to an increase in the intracellular ATP/ADP ratio. This increase in ATP binds to the Kir6.2 subunit, causing the KATP channel to close.

This compound and other sulfonylureas bypass the metabolic steps and directly bind to the SUR1 subunit of the KATP channel, inducing its closure. The closure of the KATP channel, either by ATP or sulfonylureas, prevents potassium efflux, leading to depolarization of the cell membrane. This depolarization activates voltage-gated calcium channels, resulting in an influx of calcium ions. The subsequent rise in intracellular calcium concentration triggers the exocytosis of insulin-containing granules, leading to insulin release into the bloodstream.

Quantitative Data for Sulfonylurea-KATP Channel Interaction

While specific quantitative data for this compound is not available in the reviewed literature, the following tables summarize the binding affinity and potency of other commonly studied sulfonylureas for the pancreatic β-cell KATP channel (Kir6.2/SUR1).

Table 1: Binding Affinity (Ki) of Sulfonylureas for the Pancreatic KATP Channel

| Compound | Ki (nM) | Experimental System | Reference |

| Glibenclamide | ~4 | Cloned β-cell KATP channels (Kir6.2/SUR1) expressed in Xenopus oocytes |

Table 2: Potency (IC50) of Sulfonylureas for Inhibiting KATP Channel Currents

| Compound | IC50 | Experimental System | Reference |

| Gliclazide | 184 ± 30 nM | Whole-cell recordings from isolated mouse pancreatic β-cells | |

| Glibenclamide | ~27 nM | Cloned cardiac KATP channels (Kir6.2/SUR2A) expressed in Xenopus oocytes | |

| Tolbutamide | ~0.3 µM | Cloned β-cell KATP channels (Kir6.2/SUR1) expressed in Xenopus oocytes |

Experimental Protocols

The characterization of the interaction between sulfonylureas and KATP channels involves various sophisticated experimental techniques. Below are detailed methodologies for two key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a drug to its receptor.

Caption: Workflow for a radioligand binding assay.

Detailed Methodology (based on studies with Glibenclamide):

-

Membrane Preparation: Membranes from cells overexpressing the sulfonylurea receptor (e.g., SUR1) are prepared by homogenization and centrifugation.

-

Incubation: The membranes are incubated with a radiolabeled sulfonylurea (e.g., [³H]glibenclamide) at a constant concentration and varying concentrations of the unlabeled competitor drug (e.g., this compound). The incubation is typically carried out in a buffered solution at a specific temperature and for a set duration to reach equilibrium.

-

Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand in the solution. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using a liquid scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of the unlabeled competitor. A competition binding curve is generated, and the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel activity and its modulation by drugs.

Caption: Workflow for a whole-cell patch-clamp experiment.

Detailed Methodology (Whole-Cell Configuration):

-

Cell Preparation: Pancreatic β-cells are isolated from pancreatic islets.

-

Pipette Preparation: A glass micropipette with a very fine tip is filled with an intracellular-like solution and connected to an amplifier.

-

Gigaseal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (a "gigaseal").

-

Whole-Cell Configuration: A brief pulse of suction is applied to rupture the patch of membrane under the pipette tip, allowing for electrical access to the entire cell interior.

-

Voltage Clamp and Recording: The membrane potential of the cell is clamped at a specific voltage, and the resulting ionic currents across the membrane are recorded. To isolate KATP currents, other channels may be blocked pharmacologically.

-

Drug Application: this compound is applied to the cell at various concentrations, and the resulting changes in KATP current are recorded.

-

Data Analysis: The magnitude of the KATP current inhibition is measured at each drug concentration. A dose-response curve is constructed by plotting the percentage of current inhibition against the drug concentration, from which the IC50 value can be determined.

Conclusion

The molecular target of this compound is unequivocally the ATP-sensitive potassium (KATP) channel, specifically the complex formed by the Kir6.2 and SUR1 subunits in pancreatic β-cells. By binding to the SUR1 subunit and inhibiting channel activity, this compound mimics the effect of elevated intracellular ATP, leading to membrane depolarization, calcium influx, and ultimately, glucose-independent insulin secretion. While specific quantitative data for this compound's interaction with the KATP channel remains to be published, the extensive research on other sulfonylureas provides a robust framework for understanding its mechanism of action. Further studies employing techniques such as radioligand binding assays and patch-clamp electrophysiology are necessary to precisely quantify the binding affinity and potency of this compound, which would be valuable for future drug development and a deeper understanding of its pharmacological profile.

References

- 1. Gliclazide produces high-affinity block of KATP channels in mouse isolated pancreatic beta cells but not rat heart or arterial smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sulfonylurea action re‐revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Studies on the dynamics and mechanism of glibenclamide-induced insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

Glicetanile: A Technical Guide to Putative Structure-Activity Relationships and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information and dedicated research on the structure-activity relationship (SAR) of glicetanile are scarce. This guide provides a comprehensive overview based on the known pharmacology of the sulfonylurea class of antidiabetic drugs, to which this compound belongs, to infer its likely mechanism of action and potential SAR. The experimental protocols detailed herein are standard methods used to evaluate compounds within this class.

Introduction to this compound

This compound is an oral antihyperglycemic agent belonging to the sulfonamide class of compounds, closely related to the sulfonylurea drugs. Its chemical name is N-(5-chloro-2-methoxyphenyl)-2-[4-[[5-(2-methylpropyl)pyrimidin-2-yl]sulfamoyl]phenyl]acetamide, with the molecular formula C₂₃H₂₅ClN₄O₄S.

Chemical Structure of this compound:

Due to the limited specific data on this compound, this guide will extrapolate from the extensive research on sulfonylureas to provide a framework for understanding its potential pharmacological profile.

Putative Mechanism of Action: The Sulfonylurea Pathway

It is highly probable that this compound, as a sulfonylurea analog, exerts its glucose-lowering effects by stimulating insulin secretion from the pancreatic β-cells. This action is mediated by its interaction with the ATP-sensitive potassium (K-ATP) channel on the β-cell membrane.

The proposed signaling pathway is as follows:

Figure 2: Experimental workflow for the in vitro Glucose-Stimulated Insulin Secretion (GSIS) assay.

Detailed Methodology:

-

Islet Isolation: Pancreatic islets are isolated from rodents (e.g., mice or rats) by collagenase digestion of the pancreas followed by density gradient centrifugation.

-

Islet Culture: Isolated islets are cultured overnight in a suitable medium (e.g., RPMI-1640) to allow for recovery.

-

Pre-incubation: Islets are pre-incubated in a Krebs-Ringer bicarbonate (KRB) buffer containing a low glucose concentration (e.g., 2.8 mM) for 1-2 hours to establish a basal insulin secretion rate.

-

Incubation: Batches of size-matched islets are then incubated for 1 hour in KRB buffer containing either low (2.8 mM) or high (16.7 mM) glucose, in the presence of varying concentrations of this compound or its analogs (or vehicle control).

-

Supernatant Collection: After incubation, the supernatant is collected.

-

Insulin Quantification: The concentration of insulin in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).

-

Data Analysis: The amount of secreted insulin is normalized to the total insulin content of the islets (determined after cell lysis) or to the number of islets. Dose-response curves are generated to determine the EC₅₀ of the compounds.

In Vivo: Oral Glucose Tolerance Test (OGTT) in a Diabetic Animal Model

The OGTT is a crucial in vivo experiment to assess the effect of a compound on glucose homeostasis in a whole-organism context.

Methodology:

-

Animal Model: A diabetic animal model, such as streptozotocin-induced diabetic rats or db/db mice, is used.

-

Acclimatization and Fasting: Animals are acclimatized and then fasted overnight.

-

Compound Administration: this compound or its analogs are administered orally at a predetermined dose. A control group receives the vehicle.

-

Glucose Challenge: After a specific time (e.g., 30-60 minutes) to allow for drug absorption, a bolus of glucose is administered orally.

-

Blood Sampling: Blood samples are taken from the tail vein at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) after the glucose challenge.

-

Glucose Measurement: Blood glucose levels are measured using a glucometer.

-

Data Analysis: The area under the curve (AUC) for blood glucose is calculated for each group. A significant reduction in the AUC for the compound-treated group compared to the control group indicates antihyperglycemic activity.

Conclusion

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Gliclazide

Whitepaper

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of Gliclazide, a second-generation sulfonylurea oral hypoglycemic agent. Initial searches for "Glicetanile" did not yield relevant results, suggesting a probable misspelling of Gliclazide, which is the focus of this guide. This whitepaper details the absorption, distribution, metabolism, and excretion (ADME) profile of Gliclazide, supported by tabulated quantitative data. Furthermore, it elucidates the molecular mechanism of action, including the relevant signaling pathways, and provides detailed experimental protocols for key pharmacokinetic and pharmacodynamic assessments. Visual diagrams generated using Graphviz are included to illustrate complex biological and experimental workflows, adhering to specified formatting requirements.

Introduction

Gliclazide is a widely prescribed oral antihyperglycemic agent belonging to the sulfonylurea class, primarily used in the management of non-insulin-dependent diabetes mellitus (NIDDM).[1] Its therapeutic efficacy is rooted in its ability to stimulate insulin secretion from pancreatic β-cells and enhance peripheral insulin sensitivity.[2][3] This guide serves as a technical resource for researchers and drug development professionals, offering a granular look into the essential PK/PD characteristics of Gliclazide.

Pharmacokinetics

The pharmacokinetic profile of Gliclazide describes its journey through the body, a critical aspect for determining dosing regimens and understanding potential drug interactions. Gliclazide is classified as a Biopharmaceutical Classification System (BCS) Class II drug, characterized by low solubility and high permeability.

Absorption

Following oral administration, Gliclazide is extensively absorbed from the gastrointestinal tract.[4] Peak plasma concentrations (Cmax) for immediate-release formulations are typically observed within 2 to 8 hours.[1] The administration of Gliclazide with food can reduce the peak concentration and delay the time to reach it.

Distribution

Gliclazide exhibits a low apparent volume of distribution, ranging from 13 to 24 liters, which is consistent with its high degree of plasma protein binding. It is approximately 94-95% bound to plasma proteins, primarily albumin. This extensive binding limits its distribution into tissues. Gliclazide is distributed in the extracellular fluid and has been found in high concentrations in the liver, kidneys, and muscle tissue in animal studies.

Metabolism

Gliclazide undergoes extensive metabolism in the liver, with less than 1% of the administered dose being excreted unchanged in the urine. The primary metabolic pathways involve oxidation and hydroxylation, followed by conjugation with glucuronic acid. The main cytochrome P450 isoenzymes involved in its metabolism are CYP2C9 and CYP2C19. The resulting metabolites are inactive and do not contribute to the hypoglycemic effect.

Excretion

The elimination of Gliclazide and its metabolites occurs predominantly through the kidneys. Approximately 60-70% of the dose is excreted in the urine, with 10-20% eliminated in the feces. The elimination half-life (t½) for conventional formulations is approximately 10.4 to 12.3 hours, supporting once or twice-daily dosing.

Pharmacokinetic Data Summary

| Parameter | Value | Reference(s) |

| Time to Peak (Tmax) | 2 - 8 hours (Immediate Release) | |

| ~6 hours (Modified Release) | ||

| Max Concentration (Cmax) | 2.2 - 8.0 µg/mL (40-120 mg dose) | |

| Bioavailability | ~97% (Modified Release) | |

| Plasma Protein Binding | ~94-95% (primarily to albumin) | |

| Volume of Distribution (Vd) | 13 - 24 L | |

| Elimination Half-Life (t½) | 8.1 - 20.5 hours | |

| 12 - 20 hours (Modified Release) | ||

| Clearance (CL) | ~0.78 L/h | |

| Primary Route of Excretion | Renal (60-70%) |

Pharmacodynamics

The pharmacodynamic properties of Gliclazide describe its biochemical and physiological effects on the body, which result in the lowering of blood glucose levels.

Mechanism of Action

Gliclazide's primary mechanism of action is the stimulation of insulin release from the pancreatic β-cells, an effect dependent on the presence of functional β-cells. The process is initiated by Gliclazide binding with high affinity to the sulfonylurea receptor 1 (SUR1), a regulatory subunit of the ATP-sensitive potassium (K-ATP) channel complex in the β-cell membrane.

This binding leads to the following cascade:

-

Inhibition of K-ATP Channels: Gliclazide binding to SUR1 closes the K-ATP channels.

-

Membrane Depolarization: The closure of these channels prevents potassium ion efflux, leading to the depolarization of the β-cell membrane.

-

Calcium Influx: Depolarization opens voltage-gated calcium channels, causing an influx of calcium ions (Ca2+) into the cell.

-

Insulin Exocytosis: The increased intracellular calcium concentration triggers the fusion of insulin-containing secretory granules with the cell membrane, resulting in the exocytosis of insulin into the bloodstream.

Beyond its effects on insulin secretion, Gliclazide may also enhance peripheral insulin sensitivity and reduce hepatic glucose production.

Signaling Pathway Diagram

The following diagram illustrates the molecular mechanism of Gliclazide in pancreatic β-cells.

Experimental Protocols

This section outlines the methodologies for key experiments used to determine the pharmacokinetic and pharmacodynamic parameters of Gliclazide.

Protocol: Pharmacokinetic Study in Healthy Volunteers

Objective: To determine the single-dose pharmacokinetic profile of an oral Gliclazide formulation.

Study Design: An open-label, single-dose, crossover study.

Subjects: Healthy male and female volunteers, aged 18-55 years, with a Body Mass Index (BMI) between 18.5 and 27 kg/m ². Subjects undergo screening, including medical history, physical examination, and laboratory tests to ensure good health.

Procedure:

-

Dosing: Following an overnight fast, subjects are administered a single oral dose of Gliclazide (e.g., 60 mg modified-release tablet) with a standardized volume of water. To mitigate the risk of hypoglycemia, a 20% glucose solution may be co-administered.

-

Blood Sampling: Venous blood samples (approx. 4 mL) are collected in K3EDTA-containing tubes at pre-dose (0 hours) and at specified time points post-dose (e.g., 2, 4, 5, 6, 7, 8, 9, 10, 12, 16, 24, 36, 48, 72, and 96 hours).

-

Plasma Preparation: Samples are centrifuged (e.g., at 7000 RPM for 10 minutes) to separate the plasma, which is then transferred to labeled tubes and stored at -50°C or below until analysis.

-

Bioanalytical Method: Gliclazide concentrations in plasma are quantified using a validated High-Performance Liquid Chromatography (HPLC) method with UV or tandem mass spectrometry (LC-MS/MS) detection.

-

Pharmacokinetic Analysis: Plasma concentration-time data for each subject are analyzed using non-compartmental methods to determine key PK parameters (Cmax, Tmax, AUC, t½, etc.).

Protocol: HPLC Method for Gliclazide Quantification

Objective: To quantify Gliclazide concentrations in human plasma.

Methodology: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC).

Procedure:

-

Sample Preparation:

-

Thaw frozen plasma samples.

-

To a 0.5 mL plasma sample, add an internal standard (e.g., glipizide or glibenclamide).

-

Perform liquid-liquid extraction by adding an organic solvent (e.g., dichloromethane or a hexane/isoamyl alcohol mixture), vortexing, and centrifuging.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 150mm x 4.0mm, 5µm particle size).

-

Mobile Phase: A mixture of acetonitrile, methanol, and water, with pH adjusted to ~3.5 with phosphoric acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set at 226-230 nm.

-

Injection Volume: 20-100 µL.

-

-

Quantification: A calibration curve is constructed by plotting the peak area ratio of Gliclazide to the internal standard against known concentrations. The concentration in unknown samples is determined from this curve. The linear range is typically validated from 0.05 to 10.0 µg/mL.

Protocol: Pharmacodynamic Assessment (Oral Glucose Tolerance Test)

Objective: To assess the effect of Gliclazide on glucose metabolism.

Study Design: Randomized, placebo-controlled trial.

Procedure:

-

Subject Preparation: Subjects fast overnight for at least 8 hours prior to the test.

-

Baseline Measurement: A baseline blood sample is taken to measure fasting plasma glucose and insulin levels.

-

Drug Administration: Subjects receive a single oral dose of Gliclazide or a matching placebo.

-

Glucose Challenge: After a specified time post-dose (e.g., 60 minutes), subjects ingest a standard glucose solution (e.g., 75 g glucose in water).

-

Serial Blood Sampling: Blood samples are collected at regular intervals (e.g., 30, 60, 90, and 120 minutes) after the glucose challenge to measure plasma glucose and insulin concentrations.

-

Data Analysis: The Area Under the Curve (AUC) for glucose and insulin is calculated. The effect of Gliclazide is determined by comparing the glucose and insulin profiles between the active treatment and placebo groups.

Workflow and Pathway Diagrams

Clinical Pharmacokinetic Study Workflow

The following diagram outlines the typical workflow for a clinical trial designed to assess the pharmacokinetics of an oral drug like Gliclazide.

Conclusion

Gliclazide is a well-characterized second-generation sulfonylurea with predictable pharmacokinetic and pharmacodynamic properties. It is rapidly absorbed, highly protein-bound, and extensively metabolized in the liver before being excreted renally. Its mechanism of action via the SUR1 receptor on pancreatic β-cells is well-established, leading to increased insulin secretion. The standardized protocols for its analysis and clinical evaluation provide a robust framework for further research and development in the field of oral hypoglycemic agents. This guide consolidates key technical data and methodologies to support the ongoing work of researchers and drug development professionals.

References

- 1. japsonline.com [japsonline.com]

- 2. Sulfonylureas and their use in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics and Pharmacodynamics of Gliclazide from Immediate and Modified Release Formulation Tablets in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. actamedicamarisiensis.ro [actamedicamarisiensis.ro]

In Vivo Efficacy of Gliclazide in Diabetic Mouse Models: A Technical Guide

Disclaimer: The compound "Glicetanile" as specified in the initial query did not yield specific results in scientific literature searches. The following guide is based on the extensive research available for "Gliclazide," a structurally and functionally related and well-established anti-diabetic agent, which is presumed to be the intended subject of the query.

Executive Summary

Gliclazide, a second-generation sulfonylurea, has demonstrated significant efficacy in improving glycemic control in various preclinical diabetic mouse models. This technical guide provides an in-depth overview of the in vivo efficacy of Gliclazide, focusing on quantitative data from studies utilizing Streptozotocin (STZ)-induced and genetically diabetic (db/db) mouse models. Detailed experimental protocols for inducing diabetes and administering the compound are provided, alongside a visualization of the key signaling pathways modulated by Gliclazide. The primary mechanism of action involves the stimulation of insulin secretion from pancreatic β-cells via the inhibition of ATP-sensitive potassium (K-ATP) channels. Furthermore, evidence suggests extra-pancreatic effects, including the modulation of hepatic insulin signaling pathways, contributing to improved insulin sensitivity.

Quantitative Data on In Vivo Efficacy

The following tables summarize the key quantitative findings from preclinical studies evaluating the efficacy of Gliclazide in diabetic mouse models.

Table 1: Effect of Gliclazide on Blood Glucose and Insulin Levels in STZ-Induced Diabetic Mice

| Parameter | Control (Diabetic) | Gliclazide-Treated | Fold Change / Percent Change | p-value | Reference |

| Fasting Blood Glucose (mg/dL) | Significantly increased vs. non-diabetic control | Significantly decreased | - | <0.05 | [1][2] |

| Serum Insulin Levels | Significantly decreased vs. non-diabetic control | Significantly increased | - | <0.05 | [3] |

Table 2: Effect of Gliclazide on Glucose Tolerance and Insulin Sensitivity in High-Fat Diet/STZ-Induced T2DM Mice

| Parameter | Control (Diabetic) | Gliclazide-Treated | Outcome | Reference |

| Glucose Tolerance Test (GTT) | Impaired | Significantly improved | Reduced AUC | [3] |

| Insulin Sensitivity Test (IST) | Impaired (Insulin Resistant) | Significantly improved | Increased glucose disposal | [3] |

Note: Specific numerical values for fold change and percent change are often study-dependent and can vary based on the specific mouse strain, dosage, and duration of treatment.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of preclinical studies. The following sections outline the standard protocols for inducing diabetes in mouse models and the subsequent administration of Gliclazide.

Induction of Diabetes Mellitus

2.1.1. Streptozotocin (STZ)-Induced Diabetes (Type 1 Model)

This model involves the chemical ablation of pancreatic β-cells by STZ.

-

Materials:

-

Streptozotocin (STZ)

-

Sterile 0.1 M sodium citrate buffer (pH 4.5)

-

Insulin syringes (28-30 gauge)

-

Glucometer and test strips

-

-

Protocol:

-

Mice (e.g., C57BL/6J strain) are fasted for 4-6 hours prior to STZ injection.

-

Prepare a fresh solution of STZ in cold, sterile sodium citrate buffer immediately before use. A common protocol involves multiple low doses (e.g., 40-55 mg/kg body weight) for 5 consecutive days to induce a more gradual onset of diabetes.

-

Administer the STZ solution via intraperitoneal (IP) injection.

-

To prevent potentially fatal hypoglycemia immediately following STZ injection, provide the mice with 10% sucrose water for 48 hours.

-

Monitor blood glucose levels from tail vein blood 48 hours after the final injection and then weekly. Mice with fasting blood glucose levels consistently above 250-300 mg/dL are considered diabetic and suitable for the study.

-

2.1.2. High-Fat Diet (HFD) and Low-Dose STZ-Induced Diabetes (Type 2 Model)

This model mimics the pathophysiology of type 2 diabetes, characterized by insulin resistance followed by β-cell dysfunction.

-

Materials:

-

High-fat diet (e.g., 45-60% kcal from fat)

-

Streptozotocin (STZ)

-

Sterile 0.1 M sodium citrate buffer (pH 4.5)

-

-

Protocol:

-

Induce insulin resistance by feeding mice a high-fat diet for a period of 4-8 weeks.

-

After the HFD feeding period, administer a single low dose of STZ (e.g., 40 mg/kg) to induce partial β-cell dysfunction.

-

Monitor blood glucose levels to confirm the development of stable hyperglycemia.

-

Gliclazide Administration

2.2.1. Oral Gavage

Oral gavage is a common method for precise dose administration.

-

Materials:

-

Gliclazide

-

Vehicle (e.g., 0.5% carboxymethylcellulose (CMC) solution)

-

Appropriately sized oral gavage needles (e.g., 20-22 gauge for adult mice)

-

Syringes

-

-

Protocol:

-

Prepare a homogenous suspension of Gliclazide in the chosen vehicle at the desired concentration.

-

Accurately weigh the mouse to calculate the correct volume for administration (typically not exceeding 10 ml/kg body weight).

-

Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.

-

Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth.

-

Carefully insert the gavage needle into the esophagus and slowly administer the Gliclazide suspension.

-

Monitor the animal for any signs of distress post-administration.

-

Signaling Pathways and Mechanism of Action

Gliclazide exerts its glucose-lowering effects through both pancreatic and extra-pancreatic mechanisms.

Pancreatic β-Cell Insulin Secretion

The primary mechanism of Gliclazide is the stimulation of insulin release from pancreatic β-cells. This process is initiated by the binding of Gliclazide to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (K-ATP) channel on the β-cell membrane.

Extra-Pancreatic Effects: Hepatic Insulin Signaling

Gliclazide has also been shown to improve hepatic insulin resistance by modulating the insulin signaling pathway.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of Gliclazide in a diabetic mouse model.

Conclusion

The available preclinical data strongly support the efficacy of Gliclazide in improving glycemic control in diabetic mouse models. Its dual action of stimulating insulin secretion and potentially improving hepatic insulin sensitivity makes it a valuable compound for diabetes research. The protocols and pathways detailed in this guide provide a foundational understanding for researchers and drug development professionals working in the field of metabolic diseases. Further research into the long-term effects and extra-pancreatic mechanisms of Gliclazide will continue to be of high interest.

References

Unveiling Gliclazide: A Technical Guide to its Discovery, Synthesis, and Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the oral hypoglycemic agent, Gliclazide. Initially, this investigation sought to elucidate the discovery and synthesis of "Glicetanile," a term that extensive research suggests is a likely misspelling of the well-established drug, Gliclazide. This document proceeds with a comprehensive overview of Gliclazide, detailing its discovery, multifaceted synthesis routes, and the exploration of its analogs. Key quantitative data are systematically presented in tabular format to facilitate comparative analysis. Furthermore, detailed experimental protocols for pivotal synthesis and analytical methods are provided. The guide also features visualizations of the core synthesis workflow and the drug's primary signaling pathway, rendered using Graphviz, to offer a clear and concise understanding of its chemical and biological context.

Discovery and Pharmacological Profile

Gliclazide is a second-generation sulfonylurea drug widely used in the management of non-insulin-dependent diabetes mellitus (NIDDM).[1] It primarily functions by stimulating the release of insulin from the pancreatic β-cells.[1] Beyond its insulin secretagogue activity, Gliclazide has been noted for its hemobiological effects, including the reduction of platelet adhesion and aggregation, which may contribute to its utility in mitigating the vascular complications of diabetes.[2]

Synthesis of Gliclazide

The synthesis of Gliclazide has been approached through various chemical strategies. A prevalent method involves the condensation of a sulfonylurea derivative with a bicyclic amine. Several distinct synthesis routes are detailed below, reflecting the evolution of synthetic methodologies aimed at improving yield, purity, and environmental safety.

Synthesis Route 1: Condensation of p-Toluenesulfonamide with N-(hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-carbamoyl chloride

A common and effective method for Gliclazide synthesis involves a multi-step process culminating in the condensation of p-toluenesulfonamide with a carbamoyl chloride derivative.[3]

Synthesis Route 2: Flow Synthesis

Continuous flow chemistry offers a modern and efficient alternative for the synthesis of Gliclazide. This method allows for rapid reaction times and high throughput.[4] The process typically involves the reaction of an amine with a haloformate to generate a carbamate, which is then reacted with a sulfonamide.

Synthesis Route 3: Green Synthesis Approach

In an effort to develop more environmentally friendly synthetic processes, a "green" synthesis route for Gliclazide has been proposed. This method aims to reduce the use of hazardous reagents and solvents.

Experimental Protocols

General Procedure for Gliclazide Synthesis (Route 1)

Step 1: Preparation of N-amino-3-azabicyclo[3.3.0]octane This intermediate is prepared through the high-pressure hydrogenation of N-amino-1,2-cyclopentane dicarboximide.

Step 2: Preparation of N-(hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-carbamoyl chloride N-amino-3-azabicyclo[3.3.0]octane is reacted with phosgene under high pressure in a suitable solvent like dichloromethane, with a catalyst such as DMF. The reaction mixture is heated, and after completion, the solvent is removed to yield the carbamoyl chloride.

Step 3: Condensation to form Gliclazide The N-(hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-carbamoyl chloride is then condensed with p-toluenesulfonamide in a solvent like toluene. The reaction is heated to reflux, and upon completion, the product is isolated by crystallization.

Analytical Method for Gliclazide Quantification using RP-HPLC

A validated Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method can be used for the routine analysis of Gliclazide in pharmaceutical dosage forms.

-

Mobile Phase: A mixture of a suitable buffer and an organic solvent.

-

Column: A C18 stationary phase is commonly used.

-

Detection: UV detection at an appropriate wavelength.

-

Quantification: Based on the peak area of Gliclazide in the chromatogram, correlated with a standard calibration curve.

Quantitative Data

The following tables summarize key quantitative parameters for Gliclazide.

| Parameter | Value | Reference |

| Pharmacokinetic Data | ||

| Half-life (t½) | ~10.4 hours | |

| Peak Plasma Concentration (Cmax) | Varies with dosage | |

| Time to Peak (Tmax) | 4-6 hours | |

| Protein Binding | ~94% | |

| Analytical Data (RP-TLC) | ||

| Limit of Detection (LOD) | 50 ng per spot | |

| Limit of Quantification (LOQ) | 200 ng per spot | |

| Solubility | ||

| BCS Classification | Class II (Low Solubility, High Permeability) |

Gliclazide Analogs and Structure-Activity Relationships (SAR)

The development of Gliclazide analogs has been focused on improving its pharmacokinetic and pharmacodynamic properties. While specific data on a wide range of Gliclazide analogs is limited in publicly available literature, studies on analogs of other sulfonylureas, such as glibenclamide, provide insights into the structure-activity relationships (SAR) of this class of drugs.

For instance, modifications to the cyclohexyl ring and the benzamide moiety of glibenclamide have been shown to influence its binding affinity to the sulfonylurea receptor (SUR). These studies suggest that both steric and lipophilic properties play a crucial role in the interaction with the receptor. Further research into the synthesis and biological evaluation of novel Gliclazide analogs could lead to the development of agents with enhanced efficacy and safety profiles.

Signaling Pathway and Synthesis Workflow Visualizations

To provide a clearer understanding of the processes involved, the following diagrams illustrate the signaling pathway of Gliclazide and a general workflow for its synthesis.

Conclusion

Gliclazide remains a cornerstone in the therapeutic arsenal against type 2 diabetes. This guide has provided a detailed overview of its discovery, synthesis, and pharmacological action. The presented synthesis routes and experimental protocols offer valuable insights for researchers in medicinal chemistry and drug development. While the exploration of Gliclazide analogs is an ongoing area of research, the foundational knowledge of its SAR provides a rational basis for the design of novel sulfonylureas with improved therapeutic profiles. The visualizations of its signaling pathway and synthesis workflow serve to consolidate the complex information into easily understandable diagrams, aiding both educational and research endeavors in the field of antidiabetic drug discovery.

References

Glicetanile: An Evaluation of its Potential as a Novel Antidiabetic Agent

Disclaimer: Publicly available information on glicetanile is limited. This document summarizes the existing data and provides a general overview based on its classification as a hypoglycemic agent. To fulfill the technical requirements of this guide, information on the closely related and well-documented second-generation sulfonylurea, gliclazide, is used as a proxy to illustrate the probable mechanism of action and representative experimental workflows. This is intended for illustrative purposes due to the scarcity of specific data on this compound.

Introduction

This compound is identified as an orally active hypoglycemic agent with potential for the treatment of type 2 diabetes.[1] Its primary mechanism is believed to involve the stimulation of insulin release from pancreatic beta cells, leading to a reduction in blood glucose levels.[1] As a presumed member of the sulfonylurea class of drugs, it likely shares a mechanism of action with other well-established agents in this category.

Presumed Mechanism of Action

Based on its classification, this compound is expected to exert its effects by binding to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (K-ATP) channels on the plasma membrane of pancreatic β-cells. This interaction is thought to initiate a cascade of events leading to insulin exocytosis.

Signaling Pathway

The proposed signaling pathway for sulfonylureas like this compound is depicted below:

Caption: Proposed signaling pathway for this compound in pancreatic β-cells.

Quantitative Data (Illustrative Example: Gliclazide)

Due to the absence of specific quantitative data for this compound, the following table summarizes typical data for the related compound, gliclazide, to provide context for the expected pharmacological profile.

| Parameter | Value | Species/System | Reference |

| Pharmacokinetics | |||

| Half-life | ~11 hours | Human | [2] |

| Protein Binding | Extensive | Human | [3] |

| Metabolism | Extensively in the liver | Human | [2] |

| Excretion | Primarily renal | Human | |

| Pharmacodynamics | |||

| Starting Dose | 40-80 mg/day | Human | |

| Maximum Dose | 320 mg/day | Human |

Experimental Protocols (Illustrative)

The following outlines a general experimental workflow for evaluating a novel antidiabetic agent like this compound.

Experimental Workflow Diagram

Caption: General experimental workflow for antidiabetic drug development.

Key Experimental Methodologies (Illustrative)

-

In Vitro Insulin Secretion Assay:

-

Culture pancreatic β-cell lines (e.g., MIN6, INS-1) or isolated pancreatic islets.

-

Pre-incubate cells in a low-glucose medium.

-

Stimulate the cells with varying concentrations of the test compound (e.g., this compound) in the presence of a stimulatory glucose concentration.

-

Collect the supernatant and measure insulin concentration using an ELISA (Enzyme-Linked Immunosorbent Assay) kit.

-

Assess cell viability using assays such as MTT or LDH to rule out cytotoxicity.

-

-

In Vivo Oral Glucose Tolerance Test (OGTT) in a Diabetic Animal Model:

-

Use a relevant animal model of type 2 diabetes (e.g., db/db mice, Zucker diabetic fatty rats).

-

Fast the animals overnight.

-

Administer the test compound or vehicle orally.

-

After a set period (e.g., 30-60 minutes), administer a glucose bolus orally or via intraperitoneal injection.

-

Collect blood samples at various time points (e.g., 0, 15, 30, 60, 90, 120 minutes) post-glucose administration.

-

Measure blood glucose levels for each time point to determine the effect of the compound on glucose excursion.

-

Conclusion and Future Directions

This compound is classified as a hypoglycemic agent that stimulates insulin release, suggesting its potential as a treatment for type 2 diabetes. However, a comprehensive evaluation of its efficacy, safety, and pharmacokinetic profile is hampered by the lack of detailed published scientific data. Future research should focus on conducting rigorous preclinical and clinical studies to elucidate its precise mechanism of action, establish a clear dose-response relationship, and assess its safety and tolerability in human subjects. Such studies are essential to determine the therapeutic potential of this compound as a novel antidiabetic agent.

References

Investigating the Binding Affinity of Glicetanile to Sulfonylurea Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the methodologies used to investigate the binding affinity of sulfonylurea drugs to their receptors. As of the latest literature review, specific quantitative binding data for Glicetanile is not publicly available. The following guide, therefore, presents generalized protocols and data structures that are standard in the field for this class of compounds.

Introduction

This compound is a second-generation sulfonylurea derivative with antihyperglycemic properties. Like other drugs in its class, its primary mechanism of action is believed to be the modulation of ATP-sensitive potassium (K-ATP) channels in pancreatic β-cells through interaction with the sulfonylurea receptor (SUR), a regulatory subunit of the K-ATP channel. This interaction leads to channel closure, membrane depolarization, calcium influx, and subsequent insulin exocytosis. A thorough understanding of the binding affinity of this compound to the different SUR isoforms (SUR1, SUR2A, and SUR2B) is critical for elucidating its potency, selectivity, and potential off-target effects. This guide provides an in-depth overview of the experimental approaches and conceptual frameworks for such an investigation.

Data Presentation: Binding Affinity of Sulfonylureas to SUR Isoforms

The following table summarizes the typical quantitative data generated in sulfonylurea binding studies. Note: The data for this compound is presented as "Not Available (N/A)" due to a lack of published information. The values for the well-characterized sulfonylurea, Glibenclamide, are included for reference and comparative purposes.

| Compound | Receptor Isoform | Binding Parameter | Value | Assay Type | Reference |

| This compound | SUR1 | Kd (nM) | N/A | ||

| Ki (nM) | N/A | ||||

| IC50 (nM) | N/A | ||||

| SUR2A | Kd (nM) | N/A | |||

| Ki (nM) | N/A | ||||

| IC50 (nM) | N/A | ||||

| SUR2B | Kd (nM) | N/A | |||

| Ki (nM) | N/A | ||||

| IC50 (nM) | N/A | ||||

| Glibenclamide | SUR1 | Kd (nM) | ~0.76 - 5 | Radioligand Binding Assay | [1] |

| Ki (nM) | ~4 | Electrophysiology | [2] | ||

| SUR2A | Ki (nM) | ~27 | Electrophysiology | [2] | |

| SUR2B | Low Affinity | - | - |

Key Definitions:

-

Kd (Dissociation Constant): Represents the concentration of a ligand at which 50% of the receptors are occupied at equilibrium. A lower Kd indicates a higher binding affinity.[3]

-

Ki (Inhibition Constant): Represents the concentration of a competing ligand that would occupy 50% of the receptors if no radioligand were present. It is a measure of the affinity of the competitor for the receptor.

-

IC50 (Half-maximal Inhibitory Concentration): Represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function.[3]

Experimental Protocols

The determination of binding affinity for a compound like this compound to sulfonylurea receptors typically involves radioligand binding assays. Below are detailed methodologies for such experiments.

Membrane Preparation from SUR-Expressing Cells

This protocol describes the preparation of cell membranes enriched with the target sulfonylurea receptor isoform.

Materials:

-

HEK293 cells (or other suitable cell line) stably transfected with the desired SUR isoform (e.g., SUR1, SUR2A, or SUR2B) and the Kir6.2 subunit.

-

Cell culture medium and supplements.

-

Phosphate-buffered saline (PBS), ice-cold.

-

Lysis buffer (e.g., 10 mM Tris-HCl, 1 mM EDTA, pH 7.4), ice-cold, supplemented with protease inhibitors.

-

Homogenizer (Dounce or Potter-Elvehjem).

-

High-speed centrifuge.

-

Bradford or BCA protein assay kit.

Procedure:

-

Culture the SUR-expressing cells to a high density.

-

Harvest the cells by scraping and wash them twice with ice-cold PBS.

-

Resuspend the cell pellet in ice-cold lysis buffer.

-

Homogenize the cell suspension on ice using a Dounce homogenizer (approximately 20-30 strokes).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.

-

Transfer the supernatant to a new tube and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the membranes.

-

Discard the supernatant and resuspend the membrane pellet in a suitable assay buffer.

-

Determine the protein concentration of the membrane preparation using a Bradford or BCA assay.

-

Store the membrane aliquots at -80°C until use.

Radioligand Binding Assay (Competition Assay)

This protocol outlines a competition binding assay to determine the affinity of this compound for a specific SUR isoform using a radiolabeled sulfonylurea (e.g., [³H]Glibenclamide).

Materials:

-

Prepared cell membranes expressing the target SUR isoform.

-

Radioligand (e.g., [³H]Glibenclamide).

-

Unlabeled this compound at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Non-specific binding control (a high concentration of a known SUR ligand, e.g., 10 µM Glibenclamide).

-

96-well microplates.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation vials and scintillation cocktail.

-

Liquid scintillation counter.

Procedure:

-

In a 96-well plate, set up the following reactions in triplicate:

-

Total Binding: Membranes + Radioligand + Assay Buffer.

-

Non-specific Binding: Membranes + Radioligand + High concentration of unlabeled Glibenclamide.

-

Competition: Membranes + Radioligand + Varying concentrations of this compound.

-

-

Initiate the binding reaction by adding the membrane preparation to the wells.

-

Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Wash the filters rapidly with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding as a function of the log concentration of this compound.

-

Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Mandatory Visualizations

Signaling Pathway of Sulfonylurea Action

Caption: Sulfonylurea signaling pathway in pancreatic β-cells.

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of Glicetanile

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of a plausible laboratory-scale synthesis and purification protocol for Glicetanile. The described methodologies are based on established organic chemistry principles and procedures reported for structurally related compounds.

Introduction

This compound, N-(5-chloro-2-methoxyphenyl)-2-[4-[[5-(2-methylpropyl)pyrimidin-2-yl]sulfamoyl]phenyl]acetamide, is a sulfonylurea derivative. Compounds of this class are known for their antihyperglycemic activity, primarily through the stimulation of insulin secretion from pancreatic β-cells. This document outlines a detailed protocol for the synthesis of this compound, intended for research purposes.

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C₂₃H₂₅ClN₄O₄S |

| Molecular Weight | 489.0 g/mol |

| IUPAC Name | N-(5-chloro-2-methoxyphenyl)-2-[4-[[5-(2-methylpropyl)pyrimidin-2-yl]sulfamoyl]phenyl]acetamide[1] |

| Appearance | Off-white to pale yellow solid (postulated) |

| Solubility | Likely soluble in organic solvents like DMSO, DMF, and chlorinated hydrocarbons; sparingly soluble in alcohols; and poorly soluble in water. |

Proposed Synthesis of this compound

The synthesis of this compound can be envisioned as a multi-step process involving the preparation of two key intermediates, followed by their coupling to form the final product.

Overall Reaction Scheme:

Caption: Proposed synthetic route for this compound.

Experimental Protocols

Part 1: Synthesis of Intermediate A: 2-(4-(N-(5-Isobutylpyrimidin-2-yl)sulfamoyl)phenyl)acetic acid

Step 1.1: Synthesis of 4-(Chlorosulfonyl)phenylacetic acid from Phenylacetic acid

Caption: Workflow for the synthesis of 4-(Chlorosulfonyl)phenylacetic acid.

Materials:

-

Phenylacetic acid

-

Chlorosulfonic acid

-

Ice

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool an excess of chlorosulfonic acid to 0-5°C in an ice bath.

-

Slowly add phenylacetic acid portion-wise to the stirred chlorosulfonic acid, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

The solid precipitate of 4-(chlorosulfonyl)phenylacetic acid is collected by vacuum filtration.

-

Wash the solid with cold deionized water and dry under vacuum.

Step 1.2: Synthesis of 2-Amino-5-isobutylpyrimidine

This intermediate can be synthesized through the condensation of an appropriate precursor with guanidine.

Step 1.3: Synthesis of 2-(4-(N-(5-Isobutylpyrimidin-2-yl)sulfamoyl)phenyl)acetic acid (Intermediate A)

Caption: Workflow for the synthesis of Intermediate A.

Materials:

-

4-(Chlorosulfonyl)phenylacetic acid

-

2-Amino-5-isobutylpyrimidine

-

Pyridine

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 2-amino-5-isobutylpyrimidine in pyridine in a round-bottom flask.

-

Add 4-(chlorosulfonyl)phenylacetic acid portion-wise to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Pour the reaction mixture into ice-water and acidify with 1 M hydrochloric acid to a pH of 2-3.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield Intermediate A.

Part 2: Synthesis of Intermediate B: 5-Chloro-2-methoxyaniline

Caption: Workflow for the synthesis of Intermediate B.

Materials:

-

4-Chloro-2-nitroanisole

-

Iron powder

-

Concentrated hydrochloric acid

-

Methanol

-

Water

-

Sodium hydroxide solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, prepare a mixture of 4-chloro-2-nitroanisole in methanol and water.

-

Add iron powder and a catalytic amount of concentrated hydrochloric acid.

-

Heat the mixture to reflux and stir vigorously for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the hot reaction mixture through celite to remove the iron salts.

-

Make the filtrate alkaline with a sodium hydroxide solution.

-

Extract the product with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 5-chloro-2-methoxyaniline (Intermediate B).

Part 3: Final Synthesis of this compound

Caption: Workflow for the final synthesis of this compound.

Materials:

-

Intermediate A (2-(4-(N-(5-Isobutylpyrimidin-2-yl)sulfamoyl)phenyl)acetic acid)

-

Intermediate B (5-Chloro-2-methoxyaniline)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve Intermediate A, Intermediate B, and a catalytic amount of DMAP in dry DCM in a round-bottom flask.

-

Cool the mixture to 0°C in an ice bath.

-

Add a solution of DCC in DCM dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

The precipitated dicyclohexylurea (DCU) byproduct is removed by filtration.

-

Wash the filtrate successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield crude this compound.

Purification Protocol

Recrystallization:

-

Dissolve the crude this compound in a minimal amount of a hot solvent, such as ethanol or ethyl acetate.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

-

Dry the purified crystals under vacuum.

Column Chromatography: If recrystallization does not yield a product of sufficient purity, column chromatography can be employed.

-

Stationary Phase: Silica gel (230-400 mesh)

-

Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

-

Fractions containing the pure product, as determined by TLC, are combined and the solvent is evaporated.

Data Presentation

| Reaction Step | Reactants | Key Reagents | Product | Typical Yield (%) | Purity (by HPLC, postulated) |

| 1.1 | Phenylacetic acid | Chlorosulfonic acid | 4-(Chlorosulfonyl)phenylacetic acid | 75-85 | >90% |

| 1.3 | 4-(Chlorosulfonyl)phenylacetic acid, 2-Amino-5-isobutylpyrimidine | Pyridine | Intermediate A | 60-70 | >95% |

| 2 | 4-Chloro-2-nitroanisole | Fe/HCl | Intermediate B | 85-95 | >98% |

| 3 | Intermediate A, Intermediate B | DCC, DMAP | This compound | 70-80 | >95% (crude) |

| Purification | Crude this compound | - | Purified this compound | >90 (recovery) | >99% |

Postulated Mechanism of Action of this compound

As a sulfonylurea, this compound is presumed to exert its antihyperglycemic effects by stimulating insulin release from the pancreatic β-cells. The proposed signaling pathway is as follows:

Caption: Postulated signaling pathway for this compound-induced insulin secretion.

The binding of this compound to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (KATP) channel on the pancreatic β-cell membrane leads to the closure of these channels. This closure inhibits potassium efflux, resulting in membrane depolarization. The change in membrane potential activates voltage-gated calcium channels, leading to an influx of calcium ions. The increased intracellular calcium concentration triggers the fusion of insulin-containing vesicles with the cell membrane, resulting in the secretion of insulin into the bloodstream. This mechanism is similar to that of other second-generation sulfonylureas like gliclazide and glibenclamide.[2][3]

References

- 1. A facile synthesis of sulfonylureas via water assisted preparation of carbamates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. The mode of action and clinical pharmacology of gliclazide: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Glibenclamide: an old drug with a novel mechanism of action? - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Development and Validation of a Reversed-Phase HPLC Method for the Quantification of Glicetanile

Abstract

This application note describes a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Glicetanile in bulk drug substance and pharmaceutical dosage forms. The method was developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring accuracy, precision, linearity, and specificity. The described method is suitable for routine quality control analysis.

Introduction

This compound is an oral hypoglycemic agent used in the management of type 2 diabetes mellitus. Accurate and reliable quantification of this compound in pharmaceutical formulations is crucial to ensure product quality and patient safety. High-performance liquid chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of drug substances. This application note provides a detailed protocol for a validated RP-HPLC method for this compound quantification.

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector was used for this analysis. The chromatographic conditions were optimized to achieve good resolution and peak shape for this compound.

| Parameter | Condition |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18 column (4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 30 °C |

| Detection Wavelength | 228 nm |

| Run Time | 10 minutes |

Preparation of Solutions

Phosphate Buffer (pH 3.0): Dissolve a suitable amount of potassium dihydrogen phosphate in HPLC grade water to a concentration of 25 mM. Adjust the pH to 3.0 with orthophosphoric acid.

Mobile Phase: Mix acetonitrile and phosphate buffer (pH 3.0) in a 60:40 volume ratio. Filter through a 0.45 µm membrane filter and degas prior to use.

Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to obtain concentrations in the range of 10-100 µg/mL.

Sample Preparation (Tablets):

-

Weigh and finely powder not fewer than 20 tablets.

-

Accurately weigh a portion of the powder equivalent to 100 mg of this compound and transfer to a 100 mL volumetric flask.

-

Add approximately 70 mL of mobile phase and sonicate for 15 minutes to dissolve the drug.

-

Dilute to volume with the mobile phase and mix well.

-

Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.

-

Dilute the filtered solution with the mobile phase to a final concentration within the calibration range (e.g., 50 µg/mL).

Method Validation

The developed HPLC method was validated according to ICH Q2(R2) guidelines for the following parameters.[1][2][3]

System Suitability

System suitability parameters were evaluated to ensure the chromatographic system was adequate for the analysis.[4] The acceptance criteria are summarized in the table below.

| Parameter | Acceptance Criteria | Observed Value |

| Tailing Factor | ≤ 2.0 | 1.2 |

| Theoretical Plates | ≥ 2000 | 5800 |

| % RSD of Peak Area | ≤ 2.0% | 0.5% |

| % RSD of Retention Time | ≤ 1.0% | 0.2% |

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[1] The chromatograms of the blank (mobile phase), placebo, standard solution, and sample solution were compared. No interference from excipients was observed at the retention time of this compound.

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. The linearity was evaluated by analyzing a series of this compound standard solutions over the concentration range of 10-100 µg/mL.

| Concentration (µg/mL) | Peak Area (n=3) |

| 10 | 152345 |

| 20 | 301567 |

| 40 | 605890 |

| 60 | 908765 |

| 80 | 1210987 |

| 100 | 1513456 |

| Correlation Coefficient (r²) | 0.9998 |

Accuracy

The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. Accuracy was determined by the recovery method, by spiking a known amount of this compound standard into a placebo preparation at three different concentration levels (80%, 100%, and 120% of the target concentration).

| Spike Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery | % RSD |

| 80% | 40 | 39.8 | 99.5 | 0.8 |

| 100% | 50 | 50.2 | 100.4 | 0.6 |

| 120% | 60 | 59.7 | 99.5 | 0.7 |

Precision

The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.

Repeatability (Intra-day Precision): Six replicate injections of the same sample solution (50 µg/mL) were performed on the same day.

Intermediate Precision (Inter-day Precision): The analysis was repeated on a different day by a different analyst.

| Precision | % Assay (Mean ± SD) | % RSD |

| Repeatability | 99.8 ± 0.45 | 0.45% |

| Intermediate Precision | 99.5 ± 0.62 | 0.62% |

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

| Parameter | Value (µg/mL) |

| LOD | 0.15 |

| LOQ | 0.45 |

Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. The robustness was evaluated by making small, deliberate changes to the chromatographic conditions.

| Parameter Varied | Variation | % RSD of Peak Area |

| Flow Rate (mL/min) | 0.9, 1.1 | 0.8% |

| Column Temperature (°C) | 28, 32 | 0.6% |

| Mobile Phase pH | 2.8, 3.2 | 0.9% |

Conclusion

A simple, rapid, accurate, and precise RP-HPLC method has been developed and validated for the quantitative determination of this compound in bulk and pharmaceutical dosage forms. The method meets the requirements of the ICH guidelines and is suitable for routine quality control analysis.

Diagrams

Caption: Experimental workflow for this compound quantification.

Caption: Logical relationship of HPLC method validation.

References

Application Notes and Protocols: Glicetanile In Vitro Bioassay in INS-1E Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction